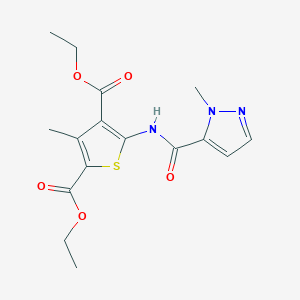![molecular formula C17H19ClN2O2 B453470 2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide](/img/structure/B453470.png)
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a pyridinyl group, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Pyridinyl Group:
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction, where the intermediate is reacted with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzoyl)pyridine: Shares the chlorophenyl and pyridinyl groups but differs in the backbone structure.
N-(pyridin-4-yl)pyridin-4-amine: Contains the pyridinyl group but lacks the chlorophenoxy and propanamide moieties.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19ClN2O2 |
|---|---|
Molecular Weight |
318.8g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-12(13-8-10-19-11-9-13)20-16(21)17(2,3)22-15-6-4-14(18)5-7-15/h4-12H,1-3H3,(H,20,21) |
InChI Key |
BMOFKTDBQRITMO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2,5-DICHLOROPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA](/img/structure/B453387.png)
![N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-METHOXYPHENYL)-N-PHENETHYLTHIOUREA](/img/structure/B453393.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B453395.png)
![3-(2,6-Dimethylphenyl)-1-[2-(2-methoxyphenyl)ethyl]-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea](/img/structure/B453396.png)
![4-[(4-chlorophenoxy)methyl]-N-(4-iodophenyl)benzamide](/img/structure/B453397.png)

![Isopropyl 4-(4-cyclohexylphenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B453399.png)
![diethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B453400.png)
![N,N',N''-tris[1-(2,5-dimethylphenyl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B453401.png)
![N-allyl-N'-(4-chlorophenyl)-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea](/img/structure/B453404.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B453405.png)
![Ethyl 4-(3,4-dichlorophenyl)-2-[(2,5-dimethyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B453408.png)

![3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-(4-iodophenyl)-2-propen-1-one](/img/structure/B453410.png)
